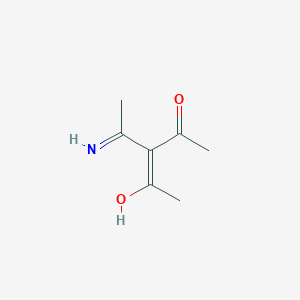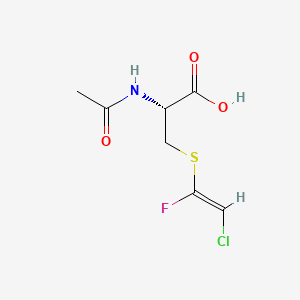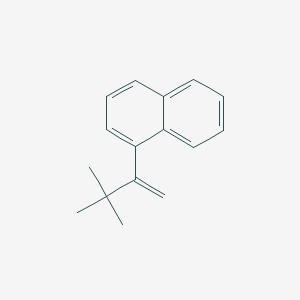
1-(3,3-Dimethylbut-1-en-2-yl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Dimethylbut-1-en-2-yl)naphthalene is an organic compound with the molecular formula C16H18 It is a derivative of naphthalene, featuring a 3,3-dimethylbut-1-en-2-yl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Dimethylbut-1-en-2-yl)naphthalene typically involves the alkylation of naphthalene with 3,3-dimethylbut-1-ene. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride, under controlled temperature conditions .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(3,3-Dimethylbut-1-en-2-yl)naphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the double bond in the 3,3-dimethylbut-1-en-2-yl group to a single bond, forming saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
1-(3,3-Dimethylbut-1-en-2-yl)naphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Medicine: Research into its potential medicinal properties is ongoing, with some studies exploring its use in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylbut-1-en-2-yl)naphthalene depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the naphthalene ring acts as an electron-rich site, facilitating the attack by electrophiles. The 3,3-dimethylbut-1-en-2-yl group can influence the reactivity and orientation of these reactions .
Comparison with Similar Compounds
1-Butene, 3,3-dimethyl-: This compound shares the 3,3-dimethylbut-1-en-2-yl group but lacks the naphthalene ring.
3,3-Dimethyl-1-butene: Another similar compound with the same alkyl group but different structural features.
Uniqueness: 1-(3,3-Dimethylbut-1-en-2-yl)naphthalene is unique due to the presence of both the naphthalene ring and the 3,3-dimethylbut-1-en-2-yl group. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Properties
CAS No. |
74327-54-1 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-(3,3-dimethylbut-1-en-2-yl)naphthalene |
InChI |
InChI=1S/C16H18/c1-12(16(2,3)4)14-11-7-9-13-8-5-6-10-15(13)14/h5-11H,1H2,2-4H3 |
InChI Key |
DLLXZVIZQZEOCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=C)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


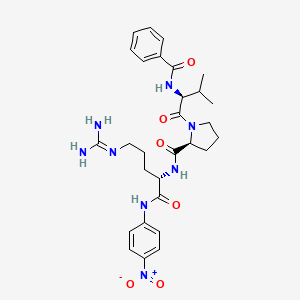
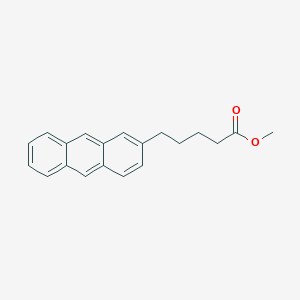
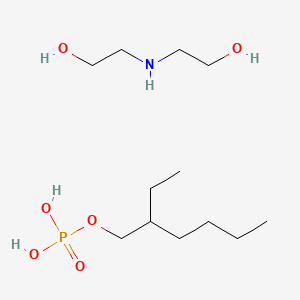
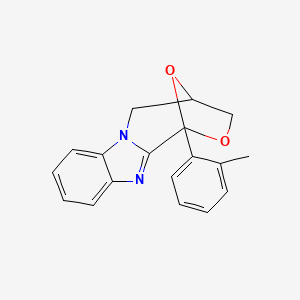
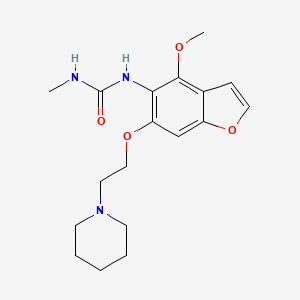

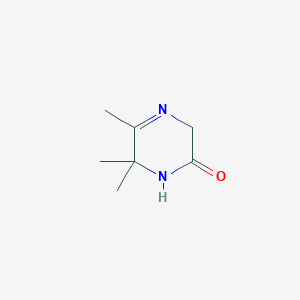
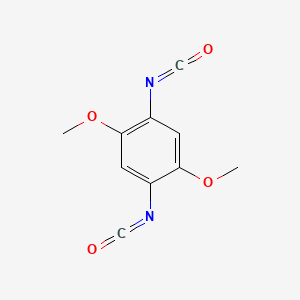

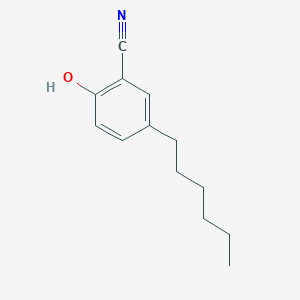
![1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole](/img/structure/B14444820.png)
